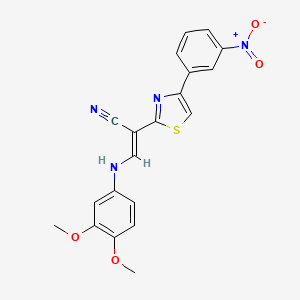

![molecular formula C29H34N4O7S B2853474 N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide CAS No. 896682-20-5](/img/structure/B2853474.png)

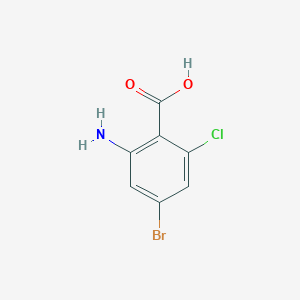

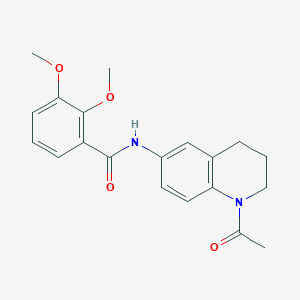

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties .Scientific Research Applications

Pharmacokinetics and Antibacterial Activity

- Research on the pharmacokinetics and antibacterial combination of sulfamoxole and trimethoprim (CN 3123) has shown promising results in treating various bacterial infections without significant side effects. The compatibility and efficacy of such combinations underline the importance of understanding the pharmacological interactions and metabolic pathways of complex chemical compounds in developing effective treatments for bacterial infections (Etzel & Wesenberg, 1976).

Biomonitoring and Metabolism

- The study on biomonitoring of heterocyclic aromatic amine metabolites in human urine demonstrates the potential health risks associated with exposure to certain chemicals found in cooked meats. This research emphasizes the need for developing biomonitoring techniques to assess human exposure to potentially harmful compounds and understand their metabolism and excretion pathways (Stillwell et al., 1999).

Antioxidant Therapy and Oxidative Stress

- Antioxidant therapy has been evaluated for its potential to attenuate oxidative stress caused by certain treatments, such as benzonidazole in chronic Chagas' heart disease. This area of research highlights the role of oxidative stress in disease progression and the therapeutic potential of antioxidants in mitigating such effects, showcasing the intersection of chemical compounds, drug therapy, and oxidative biology (Ribeiro et al., 2010).

Drug-induced Ocular Effects

- A case study on bilateral angle-closure glaucoma induced by sulfamethoxazole-trimethoprim highlights the critical need for awareness of drug-induced adverse reactions. Understanding the molecular mechanisms underlying such reactions can inform safer drug design and usage guidelines, particularly in the context of compounds with extensive systemic effects (Spadoni et al., 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O7S/c1-2-3-10-30-27(35)16-41-29-32-21-14-25-24(39-18-40-25)13-20(21)28(36)33(29)11-6-4-5-7-26(34)31-15-19-8-9-22-23(12-19)38-17-37-22/h8-9,12-14H,2-7,10-11,15-18H2,1H3,(H,30,35)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVUKRUAYWVQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2853391.png)

![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2853397.png)

![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)